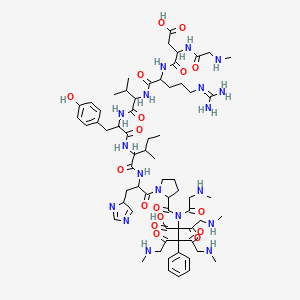

Pentasarcosyl angiotensin II

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’angiotensine II pentasarcosyl est un dérivé synthétique de l’angiotensine II, une hormone peptidique qui joue un rôle crucial dans la régulation de la pression artérielle et de l’équilibre hydrique dans l’organisme. Ce composé est conçu pour imiter les effets physiologiques de l’angiotensine II naturelle, mais avec une stabilité et une efficacité améliorées.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

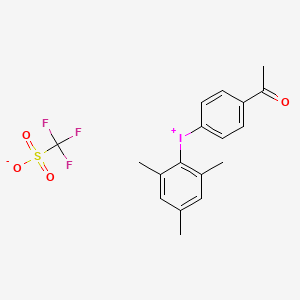

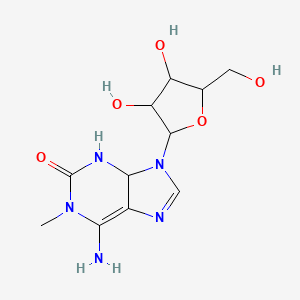

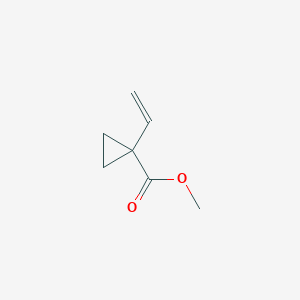

La synthèse de l’angiotensine II pentasarcosyl implique l’assemblage étape par étape de sa chaîne peptidique en utilisant la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout précis des acides aminés dans un environnement contrôlé. Le processus commence généralement par la fixation du premier acide aminé à une résine solide, suivie de l’ajout séquentiel d’acides aminés protégés. Chaque ajout est facilité par des réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt). Après l’assemblage de la chaîne peptidique, le composé est clivé de la résine et déprotégé pour donner le produit final .

Méthodes de production industrielle

La production industrielle de l’angiotensine II pentasarcosyl suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont utilisés pour améliorer l’efficacité et la reproductibilité. L’utilisation de la chromatographie liquide haute performance (HPLC) garantit la pureté du produit final. De plus, la lyophilisation est souvent utilisée pour obtenir le composé sous une forme sèche et stable, adaptée au stockage et au transport .

Analyse Des Réactions Chimiques

Types de réactions

L’angiotensine II pentasarcosyl subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire au niveau du résidu méthionine, conduisant à la formation de méthionine sulfoxyde.

Réduction : Les ponts disulfure présents dans le peptide peuvent être réduits en thiols libres à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés peuvent être substitués pour modifier les propriétés du peptide.

Réactifs et conditions courantes

Oxydation : Le peroxyde d’hydrogène (H₂O₂) est couramment utilisé pour les réactions d’oxydation.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont utilisés pour la réduction.

Substitution : Des dérivés d’acides aminés et des réactifs de couplage tels que le DIC et le HOBt sont utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Méthionine sulfoxyde.

Réduction : Groupes thiols libres.

Substitution : Peptides modifiés avec des séquences d’acides aminés modifiées.

Applications de recherche scientifique

L’angiotensine II pentasarcosyl a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Employé dans des études portant sur le système rénine-angiotensine et son rôle dans les processus physiologiques.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la gestion de l’hypertension artérielle et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de médicaments et d’outils de diagnostic à base de peptides.

Applications De Recherche Scientifique

Pentasarcosyl angiotensin II has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Employed in studies investigating the renin-angiotensin system and its role in physiological processes.

Medicine: Explored for its potential therapeutic effects in managing hypertension and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

L’angiotensine II pentasarcosyl exerce ses effets en se liant aux récepteurs de l’angiotensine II, principalement le récepteur de type 1 de l’angiotensine II (AT1R). Cette liaison active les voies de signalisation des récepteurs couplés aux protéines G, conduisant à la phosphorylation de la myosine et à la contraction consécutive des muscles lisses. Il en résulte une vasoconstriction, ce qui augmente la pression artérielle. De plus, le composé influence la sécrétion d’aldostérone, favorisant la rétention de sodium et d’eau .

Comparaison Avec Des Composés Similaires

Composés similaires

- Losartan

- Valsartan

- Irbesartan

- Telmisartan

- Candesartan

- Olmesartan

Unicité

L’angiotensine II pentasarcosyl est unique en raison de sa stabilité et de son efficacité améliorées par rapport à l’angiotensine II naturelle. Contrairement aux bloqueurs traditionnels des récepteurs de l’angiotensine II (ARB) qui inhibent le récepteur, l’angiotensine II pentasarcosyl imite les effets de l’hormone naturelle, offrant une approche plus directe pour moduler le système rénine-angiotensine .

Propriétés

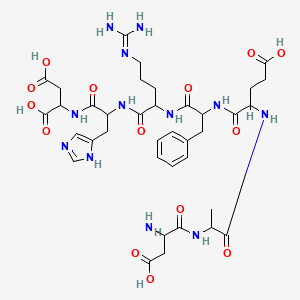

Formule moléculaire |

C65H96N18O17 |

|---|---|

Poids moléculaire |

1401.6 g/mol |

Nom IUPAC |

2-[[1-[2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-[2-(methylamino)acetyl]amino]-5-(methylamino)-2,3-bis[2-(methylamino)acetyl]-4-oxo-3-phenylpentanoic acid |

InChI |

InChI=1S/C65H96N18O17/c1-10-37(4)54(81-57(94)43(26-38-20-22-41(84)23-21-38)78-58(95)53(36(2)3)80-55(92)42(18-14-24-74-63(66)67)77-56(93)44(28-52(90)91)76-50(88)33-71-8)59(96)79-45(27-40-29-73-35-75-40)60(97)82-25-15-19-46(82)61(98)83(51(89)34-72-9)65(62(99)100,49(87)32-70-7)64(47(85)30-68-5,48(86)31-69-6)39-16-12-11-13-17-39/h11-13,16-17,20-23,29,35-37,40,42-46,53-54,68-72,84H,10,14-15,18-19,24-28,30-34H2,1-9H3,(H,76,88)(H,77,93)(H,78,95)(H,79,96)(H,80,92)(H,81,94)(H,90,91)(H,99,100)(H4,66,67,74) |

Clé InChI |

RUJSSFKRUJOWMD-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)N2CCCC2C(=O)N(C(=O)CNC)C(C(=O)CNC)(C(=O)O)C(C3=CC=CC=C3)(C(=O)CNC)C(=O)CNC)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)CNC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)

![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)

![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)

![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)

![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)